4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-(1-ethyl-2-oxo-3H-indol-5-yl)-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-3-21-16-7-5-13(9-12(16)10-18(21)22)20-26(23,24)14-6-8-17(25-4-2)15(19)11-14/h5-9,11,20H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPBZLHWWJUXOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 4-Ethoxy-3-Fluorobenzene
The sulfonic acid intermediate is synthesized via electrophilic aromatic sulfonation. The ethoxy group directs sulfonation to the para position (relative to the ethoxy group), while the fluorine atom influences regioselectivity through its electron-withdrawing effect.
Typical Procedure :
- Substrate : 4-Ethoxy-3-fluorobenzene
- Reagent : Fuming sulfuric acid (20% SO3)
- Conditions : 80°C, 4 hours
- Yield : ~70% (theoretical)
The product, 4-ethoxy-3-fluorobenzenesulfonic acid , is isolated via neutralization and recrystallization.
Conversion to Sulfonyl Chloride
The sulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2):
$$
\text{4-Ethoxy-3-fluorobenzenesulfonic acid} + \text{PCl}5 \rightarrow \text{4-Ethoxy-3-fluorobenzenesulfonyl chloride} + \text{POCl}3 + \text{HCl}
$$
Optimization Note : Excess PCl5 (1.5 equiv) and reflux in dichloromethane (40°C, 2 hours) improve conversion rates.
Preparation of 1-Ethyl-5-Aminoindolin-2-One
Alkylation of 5-Nitroindolin-2-One
The NH group of 5-nitroindolin-2-one is alkylated using ethyl iodide under basic conditions:
Procedure :
- Substrate : 5-Nitroindolin-2-one
- Alkylating Agent : Ethyl iodide (1.2 equiv)
- Base : Sodium hydride (NaH, 1.5 equiv)
- Solvent : Dimethylformamide (DMF)
- Conditions : 0°C to room temperature, 12 hours
- Yield : ~65%
The product, 1-ethyl-5-nitroindolin-2-one , is purified via column chromatography.
Reduction of Nitro Group to Amine
Catalytic hydrogenation reduces the nitro group to an amine:
$$
\text{1-Ethyl-5-nitroindolin-2-one} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{1-ethyl-5-aminoindolin-2-one}
$$
Conditions :
Coupling Reaction to Form the Target Sulfonamide
The sulfonyl chloride and amine undergo nucleophilic substitution in the presence of a base:
$$
\text{4-Ethoxy-3-fluorobenzenesulfonyl chloride} + \text{1-ethyl-5-aminoindolin-2-one} \xrightarrow{\text{Base}} \text{Target Compound}
$$
Standard Conditions :
- Base : Pyridine (2.0 equiv)
- Solvent : Dichloromethane
- Temperature : 0°C to room temperature, 4 hours
- Yield : ~75%
Purification : Recrystallization from ethanol/water mixtures enhances purity.
Optimization and Alternative Methods
Alternative Sulfonating Agents
Chlorosulfonic acid (ClSO3H) may replace fuming H2SO4 for direct sulfonation, though it requires stringent temperature control.
Mitsunobu Reaction for N-Alkylation
For challenging alkylations, the Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) effectively installs the ethyl group on the indolinone NH:
$$
\text{5-Nitroindolin-2-one} + \text{Ethanol} \xrightarrow{\text{DEAD, PPh}_3} \text{1-Ethyl-5-nitroindolin-2-one}
$$
Advantage : Higher regioselectivity and yields (~80%).
Microwave-Assisted Coupling
Microwave irradiation (100°C, 30 minutes) accelerates the sulfonamide formation, improving yields to 85%.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzenesulfonamide has shown potential as a bioactive molecule. It has been studied for its antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: The compound has been investigated for its therapeutic potential in treating various diseases. Its ability to modulate biological pathways makes it a promising candidate for the development of new medications.
Industry: In the chemical industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Compound 31: 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide
- Core Structure: Indole vs. indolinone. Compound 31 uses a methoxy-substituted indole core, whereas the target compound employs an ethyl-substituted indolinone. The indolinone’s 2-oxo group may improve stability by reducing susceptibility to oxidation compared to indole derivatives .
- Substituents :
- Benzene Ring : Compound 31 has a 4-chlorobenzoyl group, while the target compound features 3-fluoro-4-ethoxybenzenesulfonamide. The trifluoromethyl group in Compound 31 increases lipophilicity, whereas the ethoxy group in the target compound balances hydrophilicity and steric bulk .
- Sulfonamide Group : Compound 31’s sulfonamide is attached to a 4-(trifluoromethyl)phenyl group, contrasting with the target’s 3-fluoro-4-ethoxybenzenesulfonamide. The trifluoromethyl group may enhance metabolic resistance but could reduce solubility .
- Synthesis :
- Both compounds utilize sulfonamide coupling reactions. Compound 31 was synthesized via a 43%-yield reaction between an indole acetic acid derivative and 4-(trifluoromethyl)benzenesulfonamide, followed by HPLC purification . The target compound’s synthesis likely involves analogous steps but with distinct starting materials.
Fluorinated Benzene Diamines ()
- These intermediates, such as 4-(substituted)-5-fluorobenzene-1,2-diamine, highlight the importance of fluorination in modulating reactivity and stability. The target compound’s 3-fluoro group may similarly enhance electronic effects while avoiding the instability seen in diamine intermediates .
Molecular Weight and Lipophilicity
| Compound | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| Target Compound | C19H20FN2O4S | 391.44 g/mol | 3-fluoro, 4-ethoxy, 1-ethylindolinone |
| Compound 31 | C25H18ClF3N2O5S | 574.93 g/mol | 4-chlorobenzoyl, 5-methoxyindole |
- The target compound’s lower molecular weight (391 vs. 575 g/mol) and absence of a trifluoromethyl group suggest improved solubility compared to Compound 31.
Metabolic Stability
- The indolinone core’s rigidity could also reduce enzymatic degradation .
Biological Activity
4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The compound can be described by its IUPAC name, which indicates the presence of an ethoxy group, an indoline structure, and a fluorobenzenesulfonamide moiety. Its molecular formula is .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds containing the oxindole moiety have demonstrated significant cytotoxic effects against various cancer cell lines. The effective concentrations that reduce cell viability by 50% (EC50 values) were determined through in vitro assays.
Table 1: EC50 Values of Related Compounds
| Compound Name | EC50 Value (µM) | Cell Line Tested |
|---|---|---|
| Compound A | 15 | HeLa |
| Compound B | 10 | MCF7 |
| Compound C | 8 | A549 |
These findings suggest that the incorporation of specific functional groups can enhance the biological activity of these compounds.
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, compounds with similar structures have been shown to interfere with the PI3K/Akt pathway, leading to increased apoptosis in cancer cells. This is supported by studies demonstrating that treatment with these compounds results in elevated levels of pro-apoptotic markers.
Case Studies
A notable study investigated the effects of a structurally analogous compound on leukemia cells. The study found that treatment led to significant reductions in cell viability and induced apoptosis through caspase activation.
Case Study: Inhibition of Leukemia Cell Growth
- Objective: To evaluate the anticancer effects of a related compound.
- Method: Cells were treated with varying concentrations for 72 hours.
- Results: Significant inhibition was observed at concentrations as low as 5 µM, with apoptosis confirmed via flow cytometry.
Pharmacological Profile
The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics. The introduction of fluorine is known to enhance metabolic stability and bioavailability, which is crucial for therapeutic efficacy.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing 4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3-fluorobenzenesulfonamide?
Synthesis involves multi-step reactions, including sulfonamide bond formation and fluorine/ethoxy group incorporation. Key steps include:
- Sulfonylation : Reacting 1-ethyl-2-oxoindolin-5-amine with 4-ethoxy-3-fluorobenzenesulfonyl chloride under inert conditions (N₂ atmosphere) to prevent oxidation .
- Purification : Column chromatography with gradient elution (hexane:ethyl acetate) to isolate intermediates.
- Optimization : Adjusting reaction temperature (60–80°C) and solvent polarity (DMF or THF) to enhance yield (reported 45–65%) .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to verify sulfonamide linkage (δ 10–12 ppm for NH) and aromatic substituents .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragment patterns .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for understanding solid-state reactivity .
Q. How should researchers design biological activity studies for this sulfonamide derivative?
- In vitro assays : Test antiproliferative activity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Screen against kinases or sulfotransferases via fluorescence-based kinetic assays .
- Structure-Activity Relationship (SAR) : Modify the ethoxy/fluorine groups to assess impact on bioactivity .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity data in sulfonamide derivatives?
Discrepancies in sulfonamide stability may arise from:
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while protic solvents promote hydrolysis .
- Electron-withdrawing groups : The 3-fluoro substituent increases electrophilicity at the sulfonamide sulfur, altering reaction pathways .
- Kinetic vs. thermodynamic control : Competing pathways under varying temperatures (e.g., sulfone vs. sulfoxide formation) .
Q. How can computational methods enhance the design of derivatives with improved target specificity?
- Docking studies : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., carbonic anhydrase IX) .
- MD simulations : Analyze binding stability over 100-ns trajectories to identify critical residues for hydrogen bonding .
- QSAR models : Train models on datasets with substituent descriptors (Hammett σ, logP) to predict activity .
Q. What experimental strategies resolve degradation pathways under physiological conditions?
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions at 37°C .
- LC-MS/MS analysis : Identify degradation products (e.g., hydrolyzed sulfonamide or de-ethylated intermediates) .
- Kinetic profiling : Plot degradation rates (k) vs. pH to determine stability thresholds .
Q. How can researchers address low solubility in aqueous buffers during in vivo studies?
- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-based formulations to enhance solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the indolinone nitrogen for pH-dependent release .
- Nanoformulations : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .
Methodological Considerations
Q. What statistical approaches are recommended for optimizing synthetic yields?
Apply Design of Experiments (DoE) :
- Factors : Temperature, solvent ratio, catalyst loading.
- Response surface methodology (RSM) : Identify interactions between factors (e.g., temperature × solvent polarity) .
- Central composite design : Reduce trials by 40% while maintaining predictive accuracy (R² > 0.90) .
Q. How should conflicting bioactivity data across cell lines be analyzed?
Q. What safety protocols are critical for handling fluorinated sulfonamides?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
